2,6-Dimethylpyrimidine-4-carbonitrile
Overview
Description
2,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a cyano group at position 4. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylpyrimidine-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylpyrimidine with cyanogen bromide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, the substitution of the cyano group may require the use of nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2,6-Dimethylpyrimidine-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dimethylpyrimidine-4-carbonitrile include other pyrimidine derivatives such as:
- 4,6-Dimethylpyrimidine-2-carbonitrile
- 2-Amino-4,6-dimethylpyrimidine
- 2,4,6-Trimethylpyrimidine .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethylpyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWJHIUHWKKTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494692 | |
Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64571-35-3 | |
Record name | 4-Pyrimidinecarbonitrile, 2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64571-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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